molecular formula C12H16N2O2 B7936566 4-Amino-N-cyclobutyl-2-methoxybenzamide

4-Amino-N-cyclobutyl-2-methoxybenzamide

Cat. No.: B7936566
M. Wt: 220.27 g/mol
InChI Key: WOCZECDJCXBFQB-UHFFFAOYSA-N
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Description

4-Amino-N-cyclobutyl-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxy substitution on the aromatic ring, an amino group at the para position, and a cyclobutyl group attached to the amide nitrogen. The cyclobutyl moiety introduces steric constraints and lipophilicity, which may influence binding affinity and metabolic stability compared to other N-substituents.

Properties

IUPAC Name

4-amino-N-cyclobutyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-7-8(13)5-6-10(11)12(15)14-9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCZECDJCXBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclobutyl-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 4-amino-2-methoxybenzoic acid is then reacted with cyclobutylamine to form the desired benzamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyclobutyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-N-cyclobutyl-2-methoxybenzamide possesses the molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and features a cyclobutyl group attached to an amino-substituted benzamide. The methoxy group at the ortho position enhances its solubility and biological activity.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound can inhibit critical signaling pathways associated with cancer proliferation. Specifically, derivatives of benzamide have shown promise as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. The structural modifications in this compound may enhance its potency against specific cancer cell lines .

Analgesic Properties
This compound is also being explored for its analgesic properties. Benzamide derivatives have been reported to alleviate pain effectively, potentially offering alternatives to traditional opioids with lower dependency risks . In preclinical studies, certain analogs demonstrated superior analgesic effects compared to established pain relievers like morphine .

Antiviral Applications

Recent studies have identified compounds related to this compound as effective against viral infections, particularly filoviruses such as Ebola and Marburg viruses. These compounds exhibited significant antiviral activity by inhibiting viral entry into host cells, making them candidates for further development as therapeutic agents against these deadly viruses .

Cardiovascular Pharmacology

Benzamide derivatives are known for their smooth muscle relaxant properties, which can be beneficial in treating cardiovascular diseases. Compounds like this compound may act as vasodilators, potentially aiding in the management of hypertension and improving renal and peripheral circulation . Their mechanism involves modulating calcium levels within smooth muscle cells, leading to relaxation and improved blood flow.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Certain derivatives have shown effectiveness in reducing inflammation markers in vitro, suggesting that this compound could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerBenzamide derivativesInhibition of Hh signaling pathway
AnalgesicN-(2-aminocycloaliphatic) benzamidesPain relief superior to morphine
Antiviral4-(aminomethyl)benzamidesEffective against Ebola and Marburg viruses
CardiovascularVarious benzamidesVasodilation and improved circulation
Anti-inflammatoryDerivatives of benzamidesReduction in inflammation markers

Table 2: Structure-Activity Relationship (SAR)

Compound StructureKey ModificationsBiological Activity
This compoundCyclobutyl group additionEnhanced anticancer activity
N-(1-cyclopropyl)-substitutedAltered ring sizeIncreased analgesic properties
Methoxy substitution at ortho positionImproved solubilityBroader therapeutic applicability

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclobutyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility : The N-hydroxy derivative (182.18 g/mol) exhibits higher aqueous solubility due to hydrogen-bonding capacity, whereas the cyclobutyl and chloro-methyl analogs show increased lipophilicity, favoring membrane permeability .

Stability and Reactivity

  • Cyclobutyl vs. Linear Chains : The cyclobutyl group in the target compound imposes conformational rigidity, which may reduce metabolic degradation compared to flexible chains (e.g., methoxyethoxy in ). However, this rigidity could also limit binding to flexible protein pockets.
  • Amino vs. Nitro Groups: The amino group (electron-donating) in this compound contrasts with the nitro group (electron-withdrawing) in , affecting electronic distribution and intermolecular interactions.

Biological Activity

4-Amino-N-cyclobutyl-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and an amino group attached to a benzamide core, with a cyclobutyl substituent. This structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound may function as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : Its structure allows it to bind effectively to certain receptors, potentially altering signaling pathways.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antiviral Properties : Similar compounds have shown antiviral activity against viruses such as Hepatitis B and Ebola, suggesting potential for this compound in antiviral therapy .
  • Anticancer Activity : Research indicates that derivatives of benzamide can inhibit cancer cell proliferation, making this compound a candidate for further anticancer studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralN-phenylbenzamide derivativesInhibition of HBV replication
Anticancer4-(aminomethyl)benzamidesReduced viability in cancer cell lines
Enzyme InhibitionVarious derivativesModulation of enzyme activity in metabolic pathways

Case Study: Antiviral Activity

In a study examining N-phenylbenzamide derivatives, it was found that certain compounds exhibited broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which inhibits viral replication. This suggests that this compound could similarly enhance antiviral responses against HBV and other viruses .

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of related compounds indicates that these benzamide derivatives can exhibit favorable metabolic stability. Studies have also assessed their toxicity profiles in animal models, providing a foundation for evaluating the safety and efficacy of this compound in clinical settings .

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